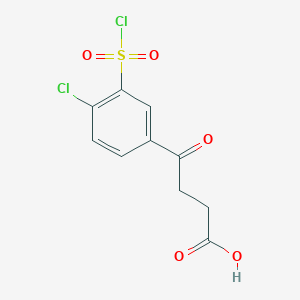![molecular formula C13H12N2O4S B8434701 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B8434701.png)
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the thiazole ring, along with the benzyloxycarbonyl group, imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with benzyloxycarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole: A precursor in the synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, known for its antimicrobial properties.
Thiazole-4-acetic acid: Shares a similar thiazole ring structure but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl derivatives: Compounds with similar protective groups used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both the thiazole ring and the benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.
Eigenschaften
Molekularformel |
C13H12N2O4S |
|---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4S/c16-11(17)6-10-8-20-12(14-10)15-13(18)19-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18) |
InChI-Schlüssel |
ZDSAIFQSCOXYAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman](/img/structure/B8434622.png)





![N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster](/img/structure/B8434684.png)


![4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-3-one](/img/structure/B8434709.png)


![2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one](/img/structure/B8434728.png)

